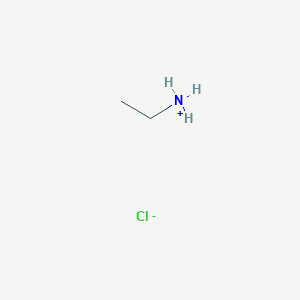

Ethylazanium;chloride

Description

Significance and Research Context of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts (QASs), to which ethylazanium;chloride is related, represent a significant class of compounds in scientific research and industry. mdpi.com These salts are characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups, which can be alkyl or aryl groups. wikipedia.org The significance of QASs stems from their diverse functionalities, which include roles as surfactants, disinfectants, antistatic agents, and fabric softeners. mdpi.comwikipedia.org

The study of QASs as disinfectants dates back to the 1930s, with the demonstration of the antimicrobial properties of benzalkonium chloride. mdpi.com Their mechanism of action against microbes is generally attributed to the disruption of the cell membrane or viral envelope. wikipedia.org This biocidal activity has led to their widespread use in pharmaceuticals, hygiene products, and water treatment applications. mdpi.com In materials science, QASs are integral to the design of antimicrobial polymers. These materials can possess contact-killing properties, where the cationic density of the polymer enhances interaction with negatively charged bacterial cells, leading to their demise. mdpi.com Furthermore, QASs are investigated for their potential in treating cancer, with some studies showing their activity against tumor cells. frontiersin.org The structural versatility of QASs allows for the tuning of their properties, making them a subject of continuous research for developing new materials and applications. mdpi.com

Historical Perspectives on this compound Related Chemical Investigations

The investigation of quaternary ammonium compounds has a history extending over a century, with the first studies on their antibacterial properties emerging in the early 20th century. mdpi.com While specific early research focusing exclusively on this compound is not extensively documented in readily available literature, the synthesis of related polyamine compounds was described as early as 1934. iucr.org

A significant area of investigation has been the structural properties of these salts. A notable study on ethylammonium (B1618946) chloride investigated its thermal and structural properties, revealing a polymorphic transition from a monoclinic low-temperature (LT) phase to a tetragonal high-temperature (HT) phase at 358 K (85°C). acs.org This research, employing techniques like X-ray powder diffraction, provided fundamental insights into the crystal packing and thermal expansion of the compound. acs.org Such foundational studies on the physicochemical properties of this compound and its behavior in mixtures, for instance with water, have been crucial for understanding its more complex applications. These investigations have highlighted complex structural behaviors, such as the formation of "solvent-shared ion pairs" where water molecules bridge cations and anions. acs.org

Contemporary Research Trajectories and Objectives Pertaining to this compound

Modern research on this compound is dynamic, with significant efforts focused on its application in advanced materials, particularly for energy and synthetic chemistry.

One of the most prominent areas of contemporary research is its use as an additive in the fabrication of perovskite solar cells. greatcellsolarmaterials.combohrium.com Scientists have introduced ethylammonium chloride into the precursor mixture for methylammonium (B1206745) lead iodide (MAPbI₃) thin films to produce high-quality perovskite layers. bohrium.com Research indicates that the EACl additive can promote the growth of perovskite crystals and lead to a gradient perovskite structure, which enhances the performance and stability of the solar cells. bohrium.com Studies have reported achieving a power conversion efficiency (PCE) of over 20% with this method, and the resulting devices demonstrate impressive long-term stability. bohrium.com Ethylammonium halides are also being explored as substitutes in lead-free tin-based perovskite solar cells to improve both efficiency and stability. greatcellsolarmaterials.com Furthermore, theoretical studies on ethylammonium tin chloride (EASnCl₃) highlight its potential as a non-toxic and stable material for cost-effective photovoltaic applications, noting its high absorption coefficient and favorable thermoelectric properties. nih.gov

Another significant research trajectory involves the use of this compound in the synthesis of deep eutectic solvents (DESs). researchgate.net DESs are considered green solvent alternatives to traditional toxic organic solvents. In this context, ethylammonium chloride acts as a hydrogen bond acceptor (HBA) and is combined with hydrogen bond donors (HBDs) like glycerol (B35011) and other salts such as zinc (II) chloride. researchgate.net Research focuses on synthesizing these novel ternary deep eutectic solvents and characterizing their thermophysical properties, including melting point, density, viscosity, and electrical conductivity, as a function of temperature. researchgate.net

In the field of polymer chemistry, this compound is used in organic synthesis. For instance, it has been utilized in ring-opening metathesis polymerization (ROMP), a powerful technique for creating polymers with controlled molecular weights and structures. acs.org It also serves as a precursor for the synthesis of other chemical compounds used in various industries. chemicalbook.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | Ethylamine (B1201723) hydrochloride, Ethylammonium chloride | chemicalbook.com |

| CAS Number | 557-66-4 | sigmaaldrich.com |

| Molecular Formula | C₂H₈ClN | nih.govsigmaaldrich.com |

| Molecular Weight | 81.54 g/mol | nih.govsigmaaldrich.com |

| Appearance | White crystalline solid | greatcellsolarmaterials.comsigmaaldrich.com |

| Melting Point | 107-108 °C | chemicalbook.comsigmaaldrich.com |

| Water Solubility | Soluble | chemicalbook.com |

Table 2: Crystal Structure Data for this compound

| Phase | Property | Value | Source |

|---|---|---|---|

| Low-Temperature (LT) | Crystal System | Monoclinic | acs.org |

| Space Group | P 1 21/m 1 | nih.gov | |

| a | 8.20390 Å | nih.gov | |

| b | 5.99673 Å | nih.gov | |

| c | 4.54350 Å | nih.gov | |

| β | 93.8032 ° | nih.gov | |

| High-Temperature (HT) | Crystal System | Tetragonal | acs.org |

| Transition Temp. | 358 K | acs.org | |

| Space Group | P4/n or P4/nmm | acs.org | |

| a | 5.05 Å | acs.org |

Properties

Molecular Formula |

C2H8ClN |

|---|---|

Molecular Weight |

81.54 g/mol |

IUPAC Name |

ethylazanium;chloride |

InChI |

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H |

InChI Key |

XWBDWHCCBGMXKG-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH3+].[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethylazanium;chloride and Its Analogues

Established Synthetic Routes for Ethylazanium;chloride

The traditional syntheses of ethylammonium (B1618946) chloride are well-established, primarily involving direct amine quaternization or counter-ion exchange processes. These methods are valued for their reliability and simplicity.

Amine Quaternization Strategies

Amine quaternization, in the context of primary amines, refers to the formation of an ammonium (B1175870) salt through the reaction with an acid or an alkylating agent. The most direct method for synthesizing ethylammonium chloride is the acid-base reaction between ethylamine (B1201723) and hydrochloric acid. pearson.com The lone pair of electrons on the nitrogen atom of ethylamine acts as a proton acceptor (a weak base), readily reacting with the strong acid, hydrochloric acid, to form the ethylammonium cation and the chloride anion. pearson.com

The reaction is typically carried out by treating a solution of ethylamine with hydrochloric acid, often in an aqueous medium. pearson.comchemicalbook.com The resulting salt can then be isolated by evaporation of the solvent.

Reaction Scheme: CH₃CH₂NH₂ + HCl → [CH₃CH₂NH₃]⁺Cl⁻

Another instance where ethylammonium chloride is formed via a similar principle is during the reaction of ethanoyl chloride with ethylamine. In this case, the primary product is N-ethylethanamide, but any hydrogen chloride generated as a byproduct immediately reacts with the excess ethylamine present to form ethylammonium chloride. libretexts.org

Counter-ion Exchange Processes

Counter-ion exchange, or anion metathesis, is a versatile method for preparing ionic compounds, including ethylammonium chloride, by swapping the anionic component of a starting salt. This process is particularly useful when the desired salt is not easily accessible through direct synthesis but can be obtained from a more readily available precursor, such as ethylammonium bromide or ethylammonium iodide.

A common technique for counter-ion exchange involves the use of anion exchange resins. nih.gov In a typical procedure, a solution of an ethylammonium salt with a different counter-ion (e.g., ethylammonium bromide) is passed through a column packed with an anion exchange resin that has been pre-loaded with chloride ions. nih.gov The resin selectively retains the original anion (bromide) and releases chloride ions into the solution, resulting in the formation of ethylammonium chloride. nih.gov

The efficiency of the exchange process can be influenced by the choice of solvent and the properties of the resin. nih.gov Non-aqueous media can be employed, and the selection of solvents with varying polarities can optimize the exchange for different types of salts. nih.gov

Advanced Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and scalable methods for producing chemical compounds. These modern approaches are applicable to the synthesis of ethylammonium chloride and its analogues.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of ammonium salts, this can involve the use of renewable feedstocks, less hazardous solvents, and more energy-efficient reaction conditions. youtube.com For instance, microwave-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating methods. youtube.com Solvent-free reactions or the use of benign solvents like water or ethanol (B145695) can also contribute to a greener synthetic route. While specific studies on the green synthesis of ethylammonium chloride are not extensively detailed, the general principles are applicable to its preparation, for example, by optimizing the acid-base neutralization to minimize waste and energy usage.

Continuous Flow Chemistry Techniques for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. google.comgoogle.comulisboa.ptepo.org The synthesis of quaternary ammonium salts is well-suited to flow chemistry techniques. google.comulisboa.pt

In a hypothetical continuous flow synthesis of ethylammonium chloride, streams of ethylamine and hydrochloric acid solutions could be precisely mixed in a microreactor or a tubular reactor. google.com The reaction is instantaneous, and the resulting salt solution can be collected continuously. This method allows for tight control over reaction parameters such as stoichiometry, temperature, and mixing, leading to high purity and yield. youtube.comgoogle.com Patents describing the continuous flow synthesis of other quaternary ammonium salts highlight the use of various reactor types and conditions, which could be adapted for the production of ethylammonium chloride. google.comgoogle.comepo.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Ammonium Salts

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Limited by reactor size | Easily scalable by extending reaction time |

| Safety | Potential for thermal runaway in large batches | Improved heat dissipation, smaller reaction volumes |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and mixing |

| Product Consistency | Batch-to-batch variability | High consistency and reproducibility |

Synthesis of this compound Derivatives and Functionalized Analogues

The synthetic principles used to produce ethylammonium chloride can be extended to create a wide array of derivatives and functionalized analogues. This is typically achieved by starting with modified primary amines or by employing different alkylating or acylating agents.

For example, reacting substituted ethylamines with hydrochloric acid would yield the corresponding substituted ethylammonium chlorides. The functional groups on the ethyl chain can be varied to tune the properties of the resulting salt for specific applications, such as in the formation of perovskite materials for solar cells. greatcellsolarmaterials.com

Furthermore, the reaction of N-substituted or N,N-disubstituted ethylamines with appropriate alkyl halides can lead to the formation of secondary, tertiary, or quaternary ammonium salts, respectively. These reactions, often referred to as Menshutkin reactions, broaden the scope of accessible ammonium compounds derived from an ethylamine framework. The choice of the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) allows for the introduction of various organic moieties onto the nitrogen atom.

Table 2: Examples of Reagents for Synthesizing Ethylammonium Analogues

| Starting Amine | Reagent | Resulting Cation |

|---|---|---|

| Ethylamine | Hydrochloric acid | Ethylammonium |

| N-methylethylamine | Methyl iodide | N,N-dimethyl-N-ethylammonium |

| N,N-dimethylethylamine | Benzyl bromide | N-benzyl-N,N-dimethyl-N-ethylammonium |

| 2-Hydroxyethylamine | Hydrochloric acid | 2-Hydroxyethylammonium |

Strategies for Alkyl Chain Modification

Modification of the alkyl chain in ethylammonium chloride analogues is typically achieved through the SN2 reaction between ammonia (B1221849) or a primary amine and a variety of alkyl halides. pressbooks.publibretexts.org This foundational reaction allows for the synthesis of a homologous series of primary ammonium chlorides by selecting an alkyl halide with the desired chain length or branching.

The direct alkylation of ammonia with an alkyl halide is a straightforward approach to synthesizing primary ammonium salts. chemguide.co.uk For instance, the reaction of bromoethane (B45996) with a concentrated solution of ammonia in ethanol within a sealed tube yields ethylammonium bromide. chemguide.co.uk However, a significant challenge in this methodology is the propensity for overalkylation. pressbooks.pubwikipedia.org The primary amine product is itself a nucleophile and can compete with ammonia to react with the alkyl halide, leading to the formation of secondary, tertiary, and ultimately quaternary ammonium salts. pressbooks.publibretexts.org

To favor the formation of the primary ammonium salt and suppress subsequent alkylation steps, a large excess of ammonia is typically used. This ensures that the alkyl halide is more likely to encounter an ammonia molecule than the primary amine product. chemguide.co.uk

Alternative two-step methods are often employed to achieve higher yields of pure primary amines, which are then converted to their corresponding ammonium chloride salts. These methods include:

The Gabriel Synthesis: This method involves the alkylation of potassium phthalimide (B116566) with an alkyl halide. The phthalimide anion acts as an ammonia surrogate. The resulting N-alkyl phthalimide is then hydrolyzed (e.g., with aqueous base) to release the pure primary amine, which can be subsequently protonated with hydrochloric acid. pressbooks.pub

Azide (B81097) Synthesis: An alkyl halide is treated with sodium azide in an SN2 reaction to form an alkyl azide. The azide is then reduced to the primary amine using a reducing agent like LiAlH₄, followed by salt formation. libretexts.org This method is effective because the azide ion is a good nucleophile, but the resulting alkyl azide is not, thus preventing overalkylation. libretexts.org

These strategies allow for the synthesis of a wide range of alkylammonium chlorides by varying the starting alkyl halide.

| Target Compound | Alkylating Agent | Nitrogen Source | Key Strategy |

|---|---|---|---|

| Propylammonium chloride | 1-Chloropropane or 1-Bromopropane | Ammonia | Direct alkylation with excess ammonia |

| Butylammonium chloride | 1-Bromobutane | Potassium Phthalimide | Gabriel Synthesis followed by hydrolysis and HCl treatment |

| Isobutylammonium chloride | 1-Bromo-2-methylpropane | Sodium Azide | Azide synthesis followed by reduction and HCl treatment |

| Phenethylammonium chloride | (2-Bromoethyl)benzene | Ammonia | Direct alkylation |

Introduction of Diverse Functional Moieties

The incorporation of functional groups into the ammonium salt structure is achieved by using precursors—either the amine or the alkyl halide—that already contain the desired functionality. This approach allows for the synthesis of analogues with tailored chemical properties.

A common strategy is the reaction of a functionalized amine, such as an amino alcohol, with an acid. For example, ethanolammonium chloride is readily synthesized by the reaction of ethanolamine (B43304) with hydrochloric acid. This acid-base reaction protonates the amino group without altering the hydroxyl functionality.

Alternatively, a functionalized alkyl halide can be reacted with an amine. The Menschutkin reaction, which describes the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt, provides a framework for these syntheses. mdpi.com The principles of this SN2 reaction are applicable to the synthesis of functionalized primary and secondary ammonium salts as well. For instance, reacting an alkyl halide bearing an ester, carboxylic acid, or silane (B1218182) group with ammonia can install these functionalities onto the resulting ammonium salt, provided the functional group can withstand the reaction conditions. mdpi.com

The synthesis of 3-(dimethylamino)propyl chloride hydrochloride illustrates a related approach where a functionalized alcohol is converted to the corresponding halide before forming the final salt. In this preparation, 3-dimethylamino-1-propanol (B49565) is treated with thionyl chloride to replace the hydroxyl group with a chlorine atom, followed by protonation with HCl. chemicalbook.com

| Target Compound | Functionalized Precursor | Co-reactant | Reaction Type |

|---|---|---|---|

| Ethanolammonium chloride (2-Hydroxyethylammonium chloride) | Ethanolamine | Hydrochloric Acid | Acid-Base Protonation |

| Ammonium-acetate salt analogue | Ethyl bromoacetate | Ammonia | SN2 Alkylation |

| Glucosamide-containing ammonium salt | D-(+)-glucose δ-lactone | N,N-dimethyldipropylenetriamine | Amidation followed by quaternization |

Stereoselective Synthesis Approaches

The synthesis of chiral, enantiopure ammonium salts requires stereochemical control. This is generally accomplished by one of two main strategies: (1) starting with an enantiomerically pure precursor (a chiral amine or a chiral alkylating agent) or (2) resolving a racemic mixture of the final ammonium salt.

Using a chiral starting material is the most direct approach. For example, commercially available (R)-(+)-1-phenylethylamine can be directly converted to its hydrochloride salt by treatment with HCl. sigmaaldrich.com The stereocenter of the amine is retained during the simple acid-base reaction, yielding enantiopure (R)-(+)-1-phenylethylammonium chloride. This strategy is widely applicable, provided the desired chiral amine is accessible. The synthesis of chiral amines themselves can be achieved through various asymmetric methods, including the use of chiral auxiliaries or asymmetric catalysis. nih.gov

Resolution is another powerful technique for obtaining enantiopure ammonium salts. This method involves reacting a racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from its salt and subsequently converted to the chloride salt. For instance, the optical resolution of tris-homocubane-4-carboxylic acid has been achieved through recrystallization of its salt with (R)-α-phenylethylamine. nih.gov

While much of the research in asymmetric ammonium salt catalysis focuses on more complex chiral quaternary ammonium salts used as phase-transfer catalysts, the fundamental principles of stereocontrol are rooted in these classical approaches of resolution and synthesis from a chiral pool. alfachemic.comjku.atthieme-connect.de

| Target Compound Type | Strategy | Description | Example |

|---|---|---|---|

| Chiral Primary Ammonium Salt | Synthesis from Chiral Precursor | Reaction of an enantiopure primary amine with hydrochloric acid. | (R)-1-phenylethylamine + HCl → (R)-1-phenylethylammonium chloride |

| Chiral Primary Ammonium Salt | Resolution of Racemic Amine | Formation of diastereomeric salts with a chiral acid, separation by crystallization, and conversion to the chloride salt. | (±)-amine + (R)-mandelic acid → separation of diastereomers → isolation of pure amine enantiomer + HCl |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular characteristics of ethylazanium;chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of a molecule. For the ethylazanium cation (CH₃CH₂NH₃⁺), ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to the unique chemical environments of its nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to feature three distinct signals. The methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would be split into a quartet by the neighboring methyl protons. The three protons on the ammonium (B1175870) group (NH₃⁺) are anticipated to produce a broad singlet, as their coupling is often averaged out or broadened by quadrupole effects and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is simpler, expected to show two signals, one for each of the non-equivalent carbon atoms in the ethyl group. The carbon atom attached to the nitrogen (CH₂) would appear at a higher chemical shift (downfield) compared to the terminal methyl (CH₃) carbon due to the electron-withdrawing effect of the nitrogen atom. docbrown.infolibretexts.org

Table 1: Predicted NMR Spectroscopic Data for the Ethylazanium Cation

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| ¹H | |||

| -CH₃ | ~1.2 | Triplet | 3H |

| -CH₂- | ~3.0 | Quartet | 2H |

| -NH₃⁺ | Variable (broad) | Singlet | 3H |

| ¹³C | |||

| -CH₃ | ~15-20 | N/A | N/A |

| -CH₂- | ~40-45 | N/A | N/A |

| Note: Predicted values are based on general principles and data for similar functional groups. docbrown.infolibretexts.orgdocbrown.info |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When this compound is analyzed, the ethylazanium cation is the species of interest. In the mass spectrometer, this cation may be detected directly, or it may neutralize to ethylamine (B1201723) (CH₃CH₂NH₂) before being ionized. The resulting mass spectrum is therefore expected to be dominated by the molecular ion of ethylamine and its characteristic fragments. docbrown.infolibretexts.org

The molecular ion of ethylamine ([CH₃CH₂NH₂]⁺) would have a mass-to-charge ratio (m/z) of 45. The most common fragmentation pathway for primary amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would result in the formation of a highly stable [CH₂NH₂]⁺ ion at m/z 30. This is often the base peak in the spectrum. docbrown.info Other fragments, such as the ethyl cation ([CH₃CH₂]⁺) at m/z 29, may also be observed. docbrown.infochemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula of the parent ion and its fragments, thereby confirming their identity. oregonstate.edu

Table 2: Expected Mass Spectrometry Fragments for this compound (as Ethylamine)

| m/z (Nominal) | Proposed Fragment Ion | Formula | Calculated Exact Mass |

| 45 | Molecular Ion | [C₂H₇N]⁺ | 45.05785 |

| 44 | [M-H]⁺ | [C₂H₆N]⁺ | 44.05002 |

| 30 | Base Peak (α-cleavage) | [CH₄N]⁺ | 30.03437 |

| 29 | Ethyl Cation | [C₂H₅]⁺ | 29.03912 |

| Data derived from fragmentation patterns of ethylamine. docbrown.info |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra for this compound are characterized by absorptions corresponding to the stretching and bending of its covalent bonds.

Key expected vibrations for the ethylazanium cation include:

N-H Stretching: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the ammonium group involved in hydrogen bonding.

C-H Stretching: Multiple bands between 2800 and 3000 cm⁻¹ due to symmetric and asymmetric stretching of the methyl and methylene groups.

N-H Bending: An absorption around 1600 cm⁻¹, corresponding to the scissoring motion of the NH₃⁺ group.

C-N Stretching: A peak in the fingerprint region, typically around 1000-1200 cm⁻¹.

C-C Stretching: A weaker absorption also found in the fingerprint region.

A temperature-dependent Raman study of ethylammonium (B1618946) chloride has confirmed a phase transition at 345 K, evidenced by the disappearance of lattice modes and abrupt broadening of the ν(CC) and ν(CN) modes. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Region |

| N-H Stretch | 3200 - 3400 | Stretching |

| C-H Stretch | 2800 - 3000 | Stretching |

| N-H Bend | ~1600 | Bending |

| C-H Bend | ~1450 | Bending |

| C-N Stretch | ~1000 - 1200 | Fingerprint |

| C-C Stretch | ~900 - 1100 | Fingerprint |

| Values are typical for the functional groups present. acs.orgchemicalbook.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. The types of electronic transitions possible are dependent on the types of electrons (σ, n, π) present in the molecule.

The ethylazanium cation, CH₃CH₂NH₃⁺, contains only sigma (σ) bonds. It lacks π electrons and traditional chromophores (light-absorbing groups). Therefore, the only possible electronic transitions are high-energy σ → σ* transitions. These transitions require absorption of light in the far-UV region, at wavelengths typically below 200 nm. Consequently, this compound does not exhibit significant absorption in the standard UV-Vis spectral range (200-800 nm).

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing enhanced analytical power for complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This would be an ideal technique for analyzing this compound in a solution. Liquid chromatography can separate the ionic compound from a mixture, after which the mass spectrometer provides molecular weight and structural information for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is a non-volatile salt, direct analysis by GC-MS is not feasible. However, derivatization to a more volatile form or analysis of its parent base, ethylamine, could be performed.

Liquid Chromatography-NMR (LC-NMR): This technique could separate this compound from a mixture and then acquire its NMR spectrum, providing unambiguous structural confirmation of the isolated compound.

X-ray Crystallographic Studies of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By measuring the diffraction pattern of X-rays passing through a single crystal, the electron density can be mapped, revealing atomic positions, bond lengths, and bond angles.

The crystal structure of ethylammonium chloride has been investigated by X-ray powder diffraction. nih.gov These studies have revealed that the compound undergoes a polymorphic phase transition at 358 K (85 °C). Below this temperature, it exists in a monoclinic low-temperature (LT) phase. Above 358 K, it transforms into a tetragonal high-temperature (HT) phase. This transition is reconstructive in nature and is associated with a volume increase of approximately 11%. nih.gov The structure of the high-temperature phase has been refined, providing key crystallographic parameters. nih.gov

Table 4: Crystallographic Data for the High-Temperature (HT) Phase of this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/n or P4/nmm |

| Unit Cell Parameter (a) | 5.05 Å |

| Unit Cell Parameter (c) | 9.99 Å |

| Transition Temperature | 358 K |

| Data from Migliorati et al. (2011). nih.gov |

Compound Index

Solid-State Characterization Methodologies

Thermal analysis methods are essential for determining the thermal stability and characterizing the phase transitions in a material.

Differential Scanning Calorimetry (DSC): DSC studies on ethylammonium chloride have clearly identified the solid-solid phase transition. One study reported the transition from the room-temperature stable β-phase to the high-temperature α-phase occurring at 357.4 K. nih.gov Another report, based on temperature-dependent Raman spectroscopy and DSC, noted the occurrence of this phase transition at 345 K, with an estimated transition enthalpy of 7.4 kJ mol⁻¹. The same study also observed a lower temperature transition at 221 K, though spectral variations were marginal.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile. Studies on ethylammonium chloride show that the compound decomposes in a one-step process. Analysis of thermogravimetric traces was used to derive an experimental activation barrier of 184 kJ/mol for its decomposition.

| Analysis Technique | Parameter | Reported Value | Reference |

|---|---|---|---|

| DSC | β → α Phase Transition Temp. | 357.4 K | nih.gov |

| Phase Transition Temp. | 345 K | ||

| Transition Enthalpy (at 345 K) | 7.4 kJ mol⁻¹ | ||

| TGA | Activation Barrier (Decomposition) | 184 kJ mol⁻¹ |

Reactivity and Reaction Mechanism Investigations

Mechanistic Studies of Reactions Involving the Ethylazanium Cation

The ethylazanium cation, systematically known as ethylammonium (B1618946) (CH₃CH₂NH₃⁺), is a key intermediate and reactant in several fundamental organic reactions. Its reactivity is primarily centered on the N-H protons and its potential to act as a leaving group.

The ethylazanium cation is commonly formed through a nucleophilic substitution reaction, specifically an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. A classic example is the reaction of a primary halogenoalkane, such as bromoethane (B45996), with ammonia (B1221849). chemguide.co.uksavemyexams.com In this process, the ammonia molecule acts as the nucleophile, using its lone pair of electrons to attack the partially positive carbon atom of the bromoethane. shout.education

The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (the bromide ion). byjus.comwikipedia.org This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks. wikipedia.org This mechanism leads to an inversion of stereochemical configuration if the carbon center is chiral. byjus.com The initial product is the ethylazanium salt. shout.educationchemguide.co.uk

The rate of this Sₙ2 reaction is dependent on the concentration of both the halogenoalkane and the nucleophile (ammonia), which is characteristic of a bimolecular process. chemistrysteps.com

Beyond its formation, the ethylazanium cation participates in other significant reaction transformations.

Acid-Base Reactions: The ethylazanium salt formed in the initial Sₙ2 reaction can undergo a subsequent, reversible acid-base reaction, especially when an excess of the nucleophile (ammonia) is present. chemguide.co.uk A second ammonia molecule can act as a base, abstracting a proton from the ethylazanium cation to yield the neutral primary amine, ethylamine (B1201723), and an ammonium (B1175870) ion. chemguide.co.ukchemguide.co.uk The position of this equilibrium is influenced by the concentration of ammonia; a large excess favors the formation of the free amine. savemyexams.com

Hofmann Elimination: While ethylazanium itself is not the direct substrate, it is a precursor to quaternary ammonium salts that undergo the Hofmann elimination. Through exhaustive methylation (reaction with excess methyl iodide), ethylamine (derived from the ethylazanium ion) can be converted into a tetraalkylammonium salt. wikipedia.orgbyjus.com When this salt, possessing at least one beta-hydrogen, is heated with a strong base like silver oxide, it undergoes an E2 (Elimination Bimolecular) reaction to form an alkene. ucalgary.ca

A defining feature of the Hofmann elimination is its regioselectivity, which follows the Hofmann rule . This rule states that the major product is the least substituted (and typically less stable) alkene. wikipedia.orgbyjus.com This outcome is attributed to the steric bulk of the large trialkylamine leaving group. The base preferentially abstracts the more sterically accessible proton from the least hindered beta-carbon, leading to the "Hofmann product". wikipedia.orgmasterorganicchemistry.com

Role of the Chloride Anion in Reaction Kinetics and Equilibria

The chloride anion (Cl⁻), as the counter-ion to the ethylazanium cation, is not merely a spectator. It can play a significant and varied role in influencing reaction kinetics and equilibria, acting as a catalyst, an inhibitor, or a complexing agent depending on the specific reaction system.

Catalytic Effects: In certain contexts, chloride ions can act as catalysts, accelerating reaction rates. For instance, in the acid-catalyzed dehydration of fructose, the addition of catalytic amounts of chloride salts can lead to a tenfold increase in reactivity. nih.gov This is attributed to the ability of the chloride ion to stabilize protonated transition states. nih.gov Similarly, in the reaction between chlorite (B76162) and hypochlorous acid, the chloride ion significantly increases the initial rate of chlorine dioxide formation, demonstrating an autocatalytic effect. acs.orgnih.gov

Inhibitory Effects: Conversely, the chloride ion can inhibit reactions. In studies of enzyme kinetics, such as with Class-D β-lactamases, chloride ions have been shown to act as catalytic inhibitors, reducing the steady-state reaction rate. biorxiv.org In the field of electrochemistry and corrosion, the specific adsorption of chloride ions onto electrode or metal surfaces can hinder reactions by blocking active sites or altering the structure of the electrochemical double layer. rsc.orgias.ac.in

The role of the chloride anion is highly dependent on the reaction environment, including the solvent, reactants, and other present ions.

Catalytic and Mediating Roles in Organic Transformations

Ethylazanium chloride, as a salt, can function as a catalyst or mediator in various organic transformations, often leveraging its properties as an ammonium salt or a source of a mild Brønsted acid.

Phase-Transfer Catalysis (PTC): Ammonium salts with alkyl groups, like ethylazanium chloride, are structurally related to phase-transfer catalysts. PTCs facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous and an organic phase). wikipedia.orgtcichemicals.com The catalyst, typically a quaternary ammonium salt, forms an ion pair with a reactant anion from the aqueous phase. The lipophilic alkyl groups on the cation allow this ion pair to be transported into the organic phase, where it can react with the organic substrate. nbinno.com While simple primary ammonium salts are less effective than quaternary ones, they can still exhibit PTC activity.

Brønsted Acid Catalysis: Ammonium salts are acidic due to the ammonium cation. Ammonium chloride (NH₄Cl) is recognized as an inexpensive, mild, and environmentally friendly Brønsted acid catalyst for a wide array of organic reactions, including the synthesis of quinoxalines and various multi-component reactions. scielo.brresearchgate.net The ammonium ion can activate carbonyl compounds through hydrogen bonding, promoting nucleophilic attack. scielo.br By analogy, ethylazanium chloride can be expected to exhibit similar catalytic activity in acid-promoted transformations.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of the ethylammonium (B1618946) cation and its interaction with the chloride anion. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of the ethylammonium cation is central to its chemical behavior. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to model its molecular orbitals, charge distribution, and electrostatic potential.

Charge Distribution: The positive charge is not localized solely on the nitrogen atom of the ammonium (B1175870) group (-NH3+) but is distributed across the entire cation. The nitrogen atom and its attached hydrogen atoms bear a significant portion of the positive charge, while the ethyl group's carbon and hydrogen atoms carry a smaller partial positive charge. This distribution is crucial for its interactions, particularly hydrogen bonding.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding its reactivity. For the ethylammonium cation, the HOMO is typically localized around the C-C and C-H sigma bonds, while the LUMO is centered on the ammonium group, indicating its susceptibility to nucleophilic attack.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface visually represents the charge distribution. The region around the -NH3+ group shows a strong positive potential, making it the primary site for electrostatic interactions with anions like chloride.

Conformational analysis of the ethylammonium cation involves studying the energetics of rotation around the carbon-carbon single bond. brehm-research.demdpi.com The primary conformations are staggered and eclipsed. aip.org

Staggered Conformations: These are energy minima and thus more stable. aip.org The two main staggered conformers are anti, where the -NH3+ group and the methyl (-CH3) group are positioned 180° apart, and gauche, where they are 60° apart. The anti conformation is generally the most stable due to minimized steric hindrance between the two terminal groups. aip.org

Eclipsed Conformations: These represent energy maxima and are transition states between staggered conformers. aip.org They are less stable due to torsional strain from the repulsion between bonding electrons on adjacent carbon atoms. mdpi.com

The relative stability of these conformers can be quantified by calculating the potential energy surface for the C-C bond rotation. The energy difference between the anti and gauche conformers is typically small, while the barrier to rotation (the energy of the eclipsed state) is also relatively low, allowing for rapid interconversion at room temperature. mdpi.com

| Conformer | Dihedral Angle (H3N-C-C-H3) | Relative Energy (kJ/mol) | Stability Profile |

|---|---|---|---|

| Anti (Staggered) | 180° | 0 (Reference) | Most Stable |

| Gauche (Staggered) | 60°, 300° | ~0.5 - 2.0 | Stable |

| Eclipsed | 0°, 120°, 240° | ~12 - 15 | Least Stable (Transition State) |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. aip.org DFT methods can accurately compute the parameters for Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectroscopy. mdpi.com

NMR Spectra: The gauge-including atomic orbital (GIAO) method is commonly used within a DFT framework to calculate nuclear magnetic shielding tensors. nih.govnih.gov From these tensors, the isotropic shielding values are obtained, which can be linearly correlated with experimental chemical shifts (¹H and ¹³C) to confirm molecular structures. youtube.com Calculations can predict how the chemical environment of each nucleus affects its resonance frequency.

Vibrational Spectra: The vibrational frequencies and intensities for IR and Raman spectra can be calculated by computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). nih.gov This analysis yields a set of normal modes, each with a characteristic frequency. acs.org While the harmonic approximation is often used, anharmonic calculations can provide more accurate frequencies, especially for modes involving hydrogen atoms. mdpi.com Calculated spectra are invaluable for assigning specific absorption bands to the corresponding molecular vibrations, such as N-H stretching, C-H stretching, and C-C bond vibrations. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a bridge between the static picture from quantum calculations and the macroscopic properties of the compound in a condensed phase. All-atom MD simulations are particularly useful for studying ethylammonium chloride in solution.

MD simulations are used to explore how ethylammonium chloride dissolves and interacts with solvent molecules, typically water. These simulations track the trajectories of all atoms over time, revealing dynamic processes.

Solvation Shells: Analysis of radial distribution functions (RDFs) from MD simulations reveals the structure of water molecules around the ethylammonium cation and the chloride anion. The RDF for the nitrogen of the cation and the oxygen of water typically shows a sharp first peak, indicating a well-defined first solvation shell where water molecules are oriented to form hydrogen bonds with the -NH3+ group. The chloride anion is also strongly solvated by water, forming hydrogen bonds with the water hydrogens.

Ion Pairing: Simulations can quantify the extent of ion pairing in solution. By monitoring the distance between ethylammonium and chloride ions, one can determine the potential of mean force (PMF) for their association and calculate the equilibrium constant for ion pair formation. This reveals whether the ions exist primarily as solvent-separated pairs or contact ion pairs.

Dynamics: MD simulations provide insight into the dynamics of the system, such as the residence time of water molecules in the solvation shells of the ions and the diffusion coefficients of the ions in the solution.

| Interaction Pair (Atom 1 - Atom 2) | Typical Distance of First Peak in RDF (Å) | Interpretation |

|---|---|---|

| Ethylammonium (N) - Water (O) | ~2.8 - 3.2 | Hydrogen bonding between -NH3+ and water. |

| Chloride (Cl) - Water (H) | ~2.2 - 2.5 | Strong hydration of the chloride ion. |

| Ethylammonium (N) - Chloride (Cl) | ~3.2 - 3.6 | Contact ion pair formation. |

The behavior of ethylammonium chloride is governed by a network of intermolecular interactions.

Hydrogen Bonding: The dominant intermolecular interaction is the hydrogen bond between the acidic protons of the ethylammonium cation's -NH3+ group and the chloride anion. These strong, directional interactions are responsible for the formation of the crystal lattice in the solid state and for ion pairing in solution.

Self-Assembly: While ethylammonium chloride is not a conventional surfactant, its properties can influence self-assembly processes. In mixtures with amphiphilic molecules, it can act as a simple salt, screening electrostatic repulsions between charged head groups and thereby lowering the critical micelle concentration (CMC). Its ability to form extensive hydrogen bond networks also makes it a component of some deep eutectic solvents and protic ionic liquids, where the interactions between the ethylammonium cation and a hydrogen bond donor lead to the formation of a liquid with a depressed melting point.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for predicting the binding affinity and mode of a ligand to its target protein.

For a hypothetical ligand-target interaction involving Ethylazanium;chloride, a data table could be structured as follows to present the key findings:

| Target Protein | Ligand (this compound) Conformation | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Target 1 | Predicted Conformation A | -X.X | Amino Acid 1, Amino Acid 2 | Hydrogen Bond, Electrostatic |

| Hypothetical Target 2 | Predicted Conformation B | -Y.Y | Amino Acid 3, Amino Acid 4 | Van der Waals, Hydrophobic |

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states are fundamental to understanding the mechanism of a chemical reaction. These computational studies provide insights into the energy barriers and the structural changes that occur as reactants are converted into products.

As with molecular docking, specific computational studies on the reaction pathways and transition state analyses involving this compound are not prominently documented in existing research. Such studies would be valuable for understanding its synthesis, degradation, and reactivity with other molecules.

A theoretical study on a reaction involving this compound could yield data that can be presented in the following format:

| Reaction Step | Reactants | Transition State (TS) Geometry | Activation Energy (kcal/mol) | Products |

| Step 1: Nucleophilic Attack | This compound + Nucleophile | [TS1 Structure] | Ea1 | Intermediate 1 |

| Step 2: Rearrangement | Intermediate 1 | [TS2 Structure] | Ea2 | Intermediate 2 |

| Step 3: Product Formation | Intermediate 2 | [TS3 Structure] | Ea3 | Final Product + Leaving Group |

Applications in Advanced Organic Synthesis

Ethylazanium;chloride as a Reagent or Catalyst Precursor

The utility of this compound in organic synthesis is primarily observed in specific contexts rather than as a general-purpose reagent or catalyst. Its applications are often tied to the presence of the ethylammonium (B1618946) cation and the chloride anion, which can influence reaction pathways and product formation.

Currently, there is a notable lack of extensive scientific literature detailing the direct application of this compound as a primary reagent or catalyst in mainstream carbon-carbon bond-forming reactions such as the Aldol condensation, Wittig reaction, or Friedel-Crafts reactions. These reactions typically employ other specific catalysts and reagents to facilitate the formation of new carbon-carbon bonds. While quaternary ammonium (B1175870) salts can sometimes function as phase-transfer catalysts in certain C-C bond-forming reactions, specific studies highlighting this compound in this role are not widely reported. Further research may uncover potential applications in this area, but based on available data, its role in carbon-carbon bond formation is not well-established.

A well-documented role of this compound is observed in the functional group interconversion of acyl chlorides to N-substituted amides. Specifically, when an acyl chloride, such as ethanoyl chloride, reacts with ethylamine (B1201723), the primary product is an N-substituted amide (e.g., N-ethylethanamide). In this reaction, hydrogen chloride (HCl) is generated as a byproduct. To neutralize the acidic HCl, an excess of the base (ethylamine) is typically used. The ethylamine reacts with HCl to form this compound, which precipitates from the reaction mixture as a white solid. libretexts.orgnih.govuni-mainz.de

Table 1: Role of this compound in Amide Synthesis

| Reactants | Primary Product | Co-product | Role of this compound | Reference |

|---|

This table is interactive. You can sort and filter the data.

Role in Chiral Synthesis and Stereoselective Reactions

Asymmetric synthesis is a critical area of modern organic chemistry focused on the selective production of a single stereoisomer. This is often achieved through the use of chiral catalysts, reagents, or auxiliaries. ethz.chresearchgate.net Chiral resolution is another technique used to separate enantiomers from a racemic mixture, often employing chiral resolving agents that form diastereomeric salts with differential solubility. acs.org

A thorough review of the scientific literature does not reveal any established applications of this compound as a chiral reagent, catalyst, or resolving agent in stereoselective reactions. The ethylazanium cation is achiral and therefore cannot induce chirality in a prochiral substrate. For a substance to be an effective chiral resolving agent, it must itself be chiral to form diastereomeric pairs with the enantiomers of a racemic compound. acs.orgrsc.org As this compound lacks any chiral centers, it is not suited for this purpose.

Electro-organic Synthesis Applications

Electro-organic synthesis utilizes electrical current to drive chemical reactions, offering a green and often highly selective alternative to traditional reagent-based transformations. iipseries.orgorientjchem.org In these reactions, a supporting electrolyte is crucial to ensure the conductivity of the organic solvent medium, which is typically of low polarity. iipseries.org

Ammonium salts, particularly tetraalkylammonium salts, are frequently employed as supporting electrolytes in electro-organic synthesis due to their good solubility in organic solvents and wide electrochemical windows. rsc.orgiipseries.org this compound, as a primary ammonium salt, can also function in this capacity. The ethylammonium cation and chloride anion can carry current through the solution, facilitating the oxidation and reduction reactions at the electrodes. acs.org

Table 2: Properties and Role of this compound in Electro-organic Synthesis

| Property/Role | Description | Significance in Electro-organic Synthesis |

|---|---|---|

| Function | Supporting Electrolyte | Ensures ionic conductivity of the reaction medium, allowing current to flow and the electrochemical reaction to proceed. |

| Cation | Ethylazanium ([CH3CH2NH3]+) | Can influence the structure of the electrochemical double layer and interact with reaction intermediates, potentially affecting selectivity. |

| Anion | Chloride (Cl-) | Completes the electrolyte circuit; its own electrochemical stability is a factor in defining the usable potential window. |

| Potential Applications | General use in various electro-oxidative and electro-reductive syntheses where a protic ammonium salt is tolerated or desired. | The protic nature of the ethylammonium cation could potentially participate in proton-coupled electron transfer steps or act as a proton source. |

This table is interactive. You can sort and filter the data.

Biological Activity Studies in Vitro and Mechanistic Insights

Antimicrobial Activity Research (In Vitro)

The antimicrobial properties of ammonium (B1175870) compounds are a subject of extensive research. The activity of this class of molecules is largely dictated by their structure, particularly the length of the alkyl chains attached to the nitrogen atom.

Spectrum of Activity Against Model Microorganisms

Specific data detailing a broad spectrum of antimicrobial activity for ethylazanium chloride against various model microorganisms is not extensively documented in publicly available research. However, the general principles of structure-activity relationships for alkylammonium compounds can provide insights. Scientific studies on quaternary ammonium salts (QASs) and alkyl amines consistently demonstrate that potent antimicrobial activity is dependent on the presence of longer alkyl chains, typically in the range of 10 to 16 carbon atoms. nih.govmdpi.comnih.gov These longer chains increase the lipophilicity of the molecule, facilitating its interaction with and disruption of microbial cell membranes.

Compounds with short alkyl chains, such as the two-carbon ethyl groups in ethylazanium chloride, are generally considered to possess weak antimicrobial properties. nih.gov Research focusing on QASs with varied alkyl chain lengths shows that compounds with chains shorter than five carbons are often almost inactive. nih.gov Therefore, ethylazanium chloride is predicted to have minimal to no significant bacteriostatic or fungistatic activity compared to its long-chain counterparts like dodecyl- or cetyl-trimethylammonium chloride.

Due to the limited specific data, a comprehensive data table of Minimum Inhibitory Concentrations (MICs) for ethylazanium chloride against a standard panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) cannot be constructed from the available literature.

Investigation of Cellular Membrane Disruption Mechanisms

The primary mechanism of action for antimicrobial ammonium compounds involves the disruption of the cellular membrane. whamine.com The cationic headgroup of the molecule electrostatically interacts with the negatively charged components of the microbial membrane, such as phospholipids and teichoic acids. Subsequently, the hydrophobic alkyl chains penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death. whamine.com

While this is the established mechanism for long-chain QASs, specific experimental studies detailing this process for ethylazanium chloride are scarce. Theoretical models and simulations have been used to explore the interaction of deep eutectic solvents containing diethylammonium chloride with cancer cell membranes, suggesting a potential for membrane interaction. sigmaaldrich.com However, direct in vitro experimental evidence, such as membrane potential assays, leakage studies (e.g., potassium ion efflux), or microscopic imaging on microbial models treated with ethylazanium chloride, is not available in the current body of scientific literature. The low lipophilicity conferred by the short ethyl groups would theoretically limit its ability to effectively penetrate and disrupt the hydrophobic core of the lipid bilayer.

Enzyme Inhibition Studies (In Vitro)

Cholinesterase Inhibition Potency and Selectivity

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govwikipedia.orgnih.gov Inhibition of these enzymes is a key strategy in the treatment of conditions like Alzheimer's disease. ekb.eg

A thorough review of scientific databases reveals no evidence to suggest that ethylazanium chloride possesses inhibitory activity against either acetylcholinesterase or butyrylcholinesterase. Studies on cholinesterase inhibitors typically focus on complex molecules with specific structural motifs, such as carbamates, organophosphates, or alkaloids, that can interact with the active site of the enzyme. nih.gov The simple structure of ethylazanium chloride does not feature the necessary pharmacophores for such interactions. Consequently, no data on its potency (e.g., IC₅₀ values) or selectivity for AChE versus BChE is available.

Structure-Activity Relationship (SAR) Derivation

Structure-activity relationship (SAR) studies for alkylammonium salts provide a clear framework for understanding their biological activity. For antimicrobial efficacy, a distinct relationship exists between the length of the alkyl chain and the potency of the compound. nih.gov

Effect of Alkyl Chain Length : The antimicrobial activity of alkylammonium salts is parabolic with respect to the alkyl chain length. Activity is very low for compounds with short chains (e.g., two to five carbons), increases significantly to a maximum for chains between 10 and 16 carbons, and then often decreases for even longer chains (e.g., >18 carbons). nih.govmdpi.com This "cut-off effect" is attributed to reduced water solubility and difficulty in penetrating the cell wall for very long-chain compounds.

Position of Ethylazanium Chloride : With two ethyl (C₂) chains, ethylazanium chloride falls into the category of short-chain dialkylammonium salts. Based on established SAR principles, its structure is not conducive to potent antimicrobial activity, as it lacks the required hydrophobicity to effectively disrupt microbial membranes. nih.gov

This SAR derivation, based on the broader class of alkylammonium compounds, explains the absence of significant reported biological activity for ethylazanium chloride in the contexts outlined in this article.

Interaction with Biomolecules (In Vitro)

Direct investigations into the specific in vitro interactions of ethylazanium chloride with biomolecules such as DNA and proteins are not found in the available literature. The interaction of small molecules with DNA can occur through intercalation, groove binding, or electrostatic interactions with the phosphate backbone. The interaction of amphiphilic molecules with proteins can lead to denaturation or inhibition. manchester.ac.uk However, studies in these areas typically involve molecules with planar aromatic systems for intercalation or significant hydrophobic and charged moieties for strong protein binding. The simple, small, and moderately hydrophilic nature of ethylazanium chloride makes it an unlikely candidate for strong, specific interactions with these macromolecules under physiological conditions.

Nucleic Acid Binding and Condensation Phenomena

The interaction of cations with nucleic acids is a fundamental process in molecular biology, influencing DNA and RNA structure and function. While specific studies on ethylazanium chloride are limited, the principles of cation-induced nucleic acid condensation provide a framework for understanding its potential role. Cations can neutralize the negative charge of the phosphate backbone of nucleic acids, reducing electrostatic repulsion and allowing the molecules to adopt more compact structures. This process is critical for DNA packaging in vivo, where cationic proteins like histones and protamines facilitate extreme compaction.

In vitro, various cations have been shown to induce DNA condensation. The process is typically driven by electrostatic interactions between the positively charged cation and the negatively charged nucleic acid. It is understood that DNA condensation generally occurs when a significant portion of the DNA's charge is neutralized by the condensing agent. While polycations with a valency of +3 or higher are potent condensing agents, monovalent cations can also influence nucleic acid conformation and precipitation, often at higher concentrations. The specific efficiency of ethylazanium as a simple monovalent cation in condensing DNA compared to polyvalent cations has not been extensively detailed in the available literature.

Protein and Enzyme Interaction Profiles

The interaction of ions with proteins can significantly affect protein stability, solubility, and function. Studies on the interactions of small ions with amino acids and proteins indicate that these interactions are highly specific. For instance, research on cations similar to ethylazanium, such as ammonium and its derivatives, reveals preferential binding to certain amino acid residues. The ammonium ion (NH4+), for example, shows a preference for binding to the α-carboxyl group of amino acids.

The electrostatic forces governed by the distribution of charged residues on a protein's surface are critical for protein-protein interactions. The presence of salt ions like ethylazanium chloride in the cellular environment can modulate these interactions by screening electrostatic charges. An increase in salt concentration generally tends to weaken protein-protein binding by masking the favorable charge-charge interactions at the interface of the interacting proteins. The explicit treatment of electronic polarizability in computational models has shown that positively charged groups like methylammonium (B1206745) can have complex and varied dipole moments within the heterogeneous electronic environments of ligand-binding sites on proteins, which can, in turn, influence binding affinities.

Cell Line Studies (In Vitro)

The effects of chemical compounds on whole cells are often investigated using established cell lines. Such studies provide valuable information on cytotoxicity and the mechanisms of cell death.

Cytotoxicity Evaluation in Defined Cellular Models

The following table summarizes the cytotoxic effects of tetraethylammonium on a specific cell line as an illustrative example of the potential activity of related compounds.

| Cell Line | Compound | Effect |

| HeLa | Tetraethylammonium | Reduced cell viability in a dose-dependent manner |

This data is for a related compound and is provided for illustrative purposes due to the limited direct data on ethylazanium chloride.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical cellular process. The induction of apoptosis by chemical agents is a key area of research, particularly in cancer therapy. Studies on compounds related to ethylazanium chloride have demonstrated the ability to induce apoptosis in cancer cell lines.

For instance, tetraethylammonium has been observed to increase the rate of apoptosis in HeLa cells. nih.gov Flow cytometry analysis using annexin V-FITC/PI dual staining showed a significant increase in the apoptotic cell population after exposure to tetraethylammonium. nih.gov The mechanism is linked to its function as a potassium channel blocker, as K+ current efflux is important for maintaining cell electroneutrality during the apoptotic volume decrease. nih.gov The study identified 33 proteins that were significantly altered upon treatment, indicating that the apoptotic process involves changes in multiple biological functions, including oxidative stress response, signal transduction, and metabolism. nih.gov

Another related quaternary ammonium compound, methacryloxylethyl cetyl ammonium chloride, was found to induce both apoptosis and necrosis in L929 cells. researchgate.net The percentage of early apoptotic cells peaked at a specific concentration, while late apoptotic and necrotic cells increased in a dose-dependent manner. researchgate.net

The table below presents findings on apoptosis induction by tetraethylammonium in HeLa cells.

| Cell Line | Compound | Apoptotic Effect | Method of Detection |

| HeLa | Tetraethylammonium | Increased apoptosis rate from 2.1% to 31.9% | Annexin V-FITC/PI dual staining nih.gov |

This data is for a related compound and is provided for illustrative purposes due to the limited direct data on ethylazanium chloride.

Materials Science and Advanced Applications

Integration into Polymeric Systems

The integration of small molecules into polymeric systems can occur through various mechanisms, fundamentally altering the properties of the resulting material. However, the specific roles of Ethylazanium;chloride in conventional polymer chemistry are not extensively documented in the literature.

In polymer chemistry, a monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. Based on available scientific literature, this compound is not typically employed as a functional monomer in the synthesis of polymers where it would constitute the repeating unit of the polymer backbone.

Hydrogels are three-dimensional networks of hydrophilic polymers that can swell in water and hold a large amount of water while maintaining their structure. This structure is typically formed by the crosslinking of polymer chains. Chemical crosslinking involves the formation of covalent bonds between polymer chains, a process that requires reactive molecules known as crosslinking agents. There is currently no significant scientific evidence to suggest that this compound is used as a chemical crosslinking agent for the development of hydrogels.

Nanoparticle Synthesis and Stabilization

While not a universal capping agent, this compound plays a crucial role as a precursor and stabilizing additive in the synthesis of a specific class of nanomaterials: perovskite nanoparticles and quantum dots (QDs). Perovskites, particularly lead halide perovskites, are materials with unique optoelectronic properties.

In the synthesis of perovskite nanocrystals, the inclusion of alkylammonium halides like EACl in the precursor solution is a key strategy. Research has shown that the addition of ethylammonium (B1618946) chloride can systematically influence the crystal growth of materials like methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃). bohrium.com Its presence helps to increase the final crystal size of the nanoparticles and can reduce crystalline disorder, which is critical for performance. bohrium.com

For perovskite quantum dots, doping with the ethylammonium (EA⁺) cation is a method used to precisely tune the material's emission properties and enhance stability. eurekalert.org A thermally stable EA⁺ doping strategy allows for the customization of perovskite QD emission while simultaneously improving device efficiency and stability. eurekalert.org This doping can reduce defect densities and lead to near-unity photoluminescence quantum yield, demonstrating EACl's role in both the synthesis and electronic stabilization of these advanced nanoparticles. eurekalert.org

Applications in Advanced Composite Materials

Additive engineering, which involves introducing small amounts of specific compounds to the perovskite precursor solution, is a highly effective strategy to control the crystallization process and improve the quality of the perovskite film. mdpi.combohrium.com Ethylammonium chloride is used as such an additive to influence the formation of the perovskite crystal structure. bohrium.com

The introduction of EACl has been shown to:

Increase Crystal Size: It promotes the growth of larger perovskite crystals. bohrium.com

Improve Film Morphology: It helps in forming smoother and more uniform perovskite films. researchgate.net

Reduce Defects: The chloride ions can help passivate defects at the grain boundaries and surface of the perovskite film, which reduces non-radiative recombination and improves charge carrier lifetime. bohrium.comresearchgate.net

Enhance Stability: By improving the crystal quality and passivating defects, EACl contributes to the enhanced operational and environmental stability of the final solar cell device. bohrium.comsemanticscholar.org

The cumulative effect of these improvements is a significant boost in the power conversion efficiency (PCE) and stability of the PSC, making it a critical component in the fabrication of high-performance devices. mdpi.comsemanticscholar.org

| Additive | Perovskite System | Observed Effects | Impact on Performance |

|---|---|---|---|

| Ethylammonium chloride (EACl) | CH₃NH₃PbI₃ | Increased crystal size, reduced crystalline disorder. bohrium.com | Improved film quality and potentially higher efficiency. |

| Methylammonium chloride (MACl) | Formamidinium lead iodide (FAPbI₃) | Improved grain size and crystallinity, phase stabilization. bohrium.comsemanticscholar.org | Higher power conversion efficiency (PCE) and enhanced stability. bohrium.comsemanticscholar.org |

| Propylammonium chloride (PACl) | Formamidinium lead iodide (FAPbI₃) | Increased grain size, passivation of grain boundaries, significantly increased carrier lifetime. semanticscholar.org | Achieved PCE over 22.2%, improved moisture stability. semanticscholar.org |

Role in Ionic Liquids and Deep Eutectic Solvents Development

This compound is a key component in the field of green chemistry, specifically in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs).

Historically, the field of ionic liquids began in 1914 with the discovery of ethylammonium nitrate (B79036) ([EtNH₃][NO₃]), a salt with a melting point of 12°C. wiley-vch.deresearchgate.netmonash.eduwikipedia.org This compound is considered the first room-temperature ionic liquid. wiley-vch.dewikipedia.org While the subject compound is the chloride salt, its cation is the same, placing it at the origin of IL history.

More directly, this compound serves as a hydrogen bond acceptor (HBA) in the formation of deep eutectic solvents. researchgate.net DESs are mixtures of an HBA (typically a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (HBD) which, at a particular molar ratio, form a eutectic mixture with a melting point significantly lower than that of either individual component. mdpi.comacs.orgnih.gov These solvents are gaining attention as greener, cheaper, and often biodegradable alternatives to traditional organic solvents and some ionic liquids. acs.orgnih.gov

EACl has been successfully combined with various HBDs to form DESs. For instance, DESs have been formulated using this compound with HBDs such as urea, 1-(trifluoromethyl)urea, and acetamide. mdpi.com In a ternary deep eutectic solvent (TDES) system, this compound was used as one of two HBAs along with zinc (II) chloride, with glycerol (B35011) acting as the HBD. researchgate.net The ability to form these low-melting-point mixtures makes EACl a valuable component for designing task-specific "designer solvents" for various applications, including electrochemistry and extractions. researchgate.netnih.gov

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | System Type | Reference |

|---|---|---|---|

| Ethylammonium chloride (EACl) | Urea | Binary DES | mdpi.com |

| Ethylammonium chloride (EACl) | Acetamide | Binary DES | mdpi.com |

| Ethylammonium chloride (EACl) | 1-(Trifluoromethyl)urea | Binary DES | mdpi.com |

| Ethylammonium chloride (EACl) & Zinc (II) chloride | Glycerol | Ternary DES (TDES) | researchgate.net |

| Choline chloride (ChCl) | Glycerol (Gly) / Ethylene Glycol (EG) | Binary DES | researchgate.net |

Environmental Fate and Transformation Studies

Biodegradation Pathways in Environmental Compartments

Ethylazanium;chloride is readily biodegradable in both soil and aquatic environments. The primary mechanism of degradation is microbial action, where various bacteria utilize the ethylamine (B1201723) (EA) cation as a source of carbon and nitrogen.

Several bacterial species have been identified as capable of degrading ethylamine. Strains of Arthrobacter protophormiae have been isolated from industrial wastewater and have demonstrated the ability to completely degrade ethylamine to ammonia (B1221849). nih.govbohrium.com The proposed metabolic pathway in these organisms involves the action of specific enzymes. The initial step is catalyzed by an EA monooxygenase , which oxidizes ethylamine. This pathway ultimately leads to the cleavage of the carbon-nitrogen bond, releasing ammonia which can then be assimilated by microorganisms or enter the environmental nitrogen cycle. nih.govbohrium.com

Studies using activated sludge have also confirmed that ethylamine is rapidly degraded. nih.gov In soil environments, a diverse community of bacteria contributes to the breakdown of compounds containing ethylamine groups. For instance, in the context of atrazine (B1667683) herbicide degradation, bacteria such as Rhizobium, Flavobacterium, and Arthrobacter have been identified as key players in cleaving the ethylamine side chain. oup.com This indicates that the capacity for ethylamine biodegradation is widespread among soil microorganisms.

The general pathway for the aerobic biodegradation of ethylamine can be summarized as the oxidation of the amine to an aldehyde, which is subsequently oxidized to a corresponding fatty acid. oup.com This fatty acid can then enter central metabolic pathways like β-oxidation for complete mineralization. oup.com

Table 1: Microorganisms Involved in Ethylamine Biodegradation

| Microorganism | Environment | Key Enzyme/Pathway | Reference |

|---|---|---|---|

| Arthrobacter protophormiae | Wastewater | EA monooxygenase | nih.govbohrium.com |

| Rhizobium sp. | Soil | Involved in atrazine dealkylation (atzB gene) | oup.com |

| Flavobacterium sp. | Soil | N-ethylammelide degradation | oup.com |

| Pseudomonas sp. | Soil | Growth on ethylamine | oup.com |

Sorption and Transport Phenomena in Soil and Aquatic Systems

The mobility and transport of this compound in the environment are primarily controlled by sorption processes in soil and sediments. In solution, the compound exists as the positively charged ethylammonium (B1618946) cation (C₂H₅NH₃⁺) and the chloride anion (Cl⁻).

The primary sorption mechanism for the ethylammonium cation is cation exchange. researchgate.net Soil particles, particularly clay minerals and organic matter, typically have a net negative surface charge. This negative charge attracts and binds positively charged ions like ethylammonium. researchgate.netmdpi.com This process temporarily retains the compound on soil particle surfaces, reducing its mobility and the potential for leaching into groundwater. The strength of this sorption is influenced by factors such as soil pH, cation exchange capacity (CEC), and the concentration of other competing cations in the soil solution. mdpi.com

In aquatic systems, the ethylammonium cation can similarly adsorb to suspended particulate matter and bottom sediments. carnegiescience.edu This partitioning between the dissolved phase and solid phase affects its transport downstream and its availability for biodegradation. Chemicals sorbed to particles can be transported with the flow of water and eventually settle into the sediment layer. carnegiescience.edu

The chloride anion, being negatively charged, is generally not adsorbed by the negatively charged soil matrix and is therefore highly mobile in both soil and water.

Environmental Monitoring and Advanced Analytical Methodologies for Trace Detection

Detecting and quantifying trace levels of this compound in complex environmental matrices like water and soil requires sophisticated analytical techniques that offer high sensitivity and selectivity.

Sample preparation is a critical first step and often involves an extraction procedure to isolate the analyte from interfering matrix components. Solid-phase extraction (SPE) is a commonly used technique for pre-concentrating amines from aqueous samples. nih.goveurofins.com

For the analysis itself, hyphenated chromatographic techniques are the methods of choice.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most powerful and widely used techniques for determining trace organic analytes in environmental samples. nih.gov It combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, allowing for unambiguous identification and quantification even at very low concentrations. eurofins.comeurofins.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also highly effective, particularly for volatile amines. nih.gov For non-volatile compounds or those that are thermally unstable, a derivatization step may be necessary to convert the analyte into a more volatile form suitable for GC analysis. env.go.jp Gas chromatography coupled with a nitrogen-phosphorus-selective detector (NPD) offers excellent sensitivity specifically for nitrogen-containing compounds like ethylamine. iaea.org

Recent innovations include the development of novel sensors for real-time monitoring. For example, self-powered analytical devices based on electrochemiluminescence have been developed for the on-the-spot detection of toxic amines in water, offering a portable solution for pollution monitoring. azosensors.com

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions